The synthesis of 4-hydroxymethyl-7-azaindole can be traced back to various methods involving the modification of 7-azaindole derivatives. Research has shown that it can be synthesized through multi-step reactions involving starting materials such as nicotinic acid derivatives or pyridine compounds, often utilizing palladium-catalyzed cross-coupling techniques to introduce functional groups at specific positions on the azaindole ring .
4-Hydroxymethyl-7-azaindole belongs to the class of azaindoles, which are nitrogen-containing heterocycles derived from indoles. These compounds are further classified based on their functional groups and substitution patterns, making them versatile intermediates in organic synthesis and pharmaceuticals.
The synthesis of 4-hydroxymethyl-7-azaindole typically involves several key steps:
The reactions often require specific conditions such as temperature control (typically between 5°C and room temperature for initial reactions) and careful stoichiometric management of reagents to optimize yields .
The molecular formula for 4-hydroxymethyl-7-azaindole is CHNO. The structure contains a fused bicyclic system consisting of a pyridine and an indole moiety, with a hydroxymethyl group attached at the fourth carbon position.
Crystallographic studies and spectroscopic analyses (NMR, IR) are typically employed to confirm the structure of synthesized compounds. For example, X-ray crystallography can provide precise geometric configurations and bond lengths within the molecule .
4-Hydroxymethyl-7-azaindole can participate in various chemical reactions:
Reaction conditions such as solvent choice, temperature, and catalyst type significantly affect the efficiency and selectivity of these transformations .
The mechanism by which 4-hydroxymethyl-7-azaindole exerts its biological effects often involves its interaction with specific protein targets such as kinases. The binding affinity and specificity are influenced by the electronic properties imparted by the hydroxymethyl group and other substituents on the azaindole ring.
Studies have shown that modifications at various positions on the azaindole scaffold can lead to significant changes in biological activity, making structure-activity relationship studies critical for optimizing these compounds as therapeutic agents .
4-Hydroxymethyl-7-azaindole is typically characterized by:
Key chemical properties include:
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) may be used for purity assessment and quantification during synthesis .
4-Hydroxymethyl-7-azaindole has several notable applications:
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged structure in kinase inhibitor drug discovery due to its exceptional capacity to form bidentate hydrogen bonds with the hinge region of ATP-binding sites. This bicyclic heteroaromatic system, featuring a pyrrole fused to a pyridine ring, serves as a near-perfect bioisostere for purines and indoles. Its nitrogen atoms act as both hydrogen bond acceptors and donors, enabling high-affinity interactions with conserved residues in kinase catalytic domains [5] [8]. Over 100,000 chemical entities incorporating 7-azaindole are documented in chemical databases, with more than 90 human kinases sensitive to 7-azaindole-based inhibitors, covering a substantial portion of the human kinome [5] [8].
Table 1: Physicochemical Properties of 4-Hydroxymethyl-7-azaindole
Property | Value | Source/Reference |
---|---|---|
CAS Number | 936549-95-0 | [1] [2] |
Molecular Formula | C₈H₈N₂O | [1] [2] |
Molecular Weight | 148.16 g/mol | [2] |
IUPAC Name | (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol | [1] |
Density | 1.360 g/cm³ | [2] |
Predicted pKa | 13 ± 0.10 | [2] |
Storage Temperature | 2-8°C (ChemicalBook); Room Temp (Synthonix) | [1] [2] |
Purity | ≥95% | [1] |
The scaffold's versatility is exemplified by FDA-approved drugs like vemurafenib (BRAF inhibitor for melanoma) and clinical candidates targeting JAK3, CSF1R, and Aurora kinases [5] [8]. The synthetic tractability of 7-azaindole—allowing functionalization at positions C-1, C-3, C-4, C-5, and N-7—enables precise optimization of pharmacological properties, including solubility, lipophilicity, and target binding affinity [6] [7].
The hydroxymethyl (-CH₂OH) group at the C-4 position of 7-azaindole confers unique advantages for molecular design and biological activity. This functional group serves as a versatile synthetic handle for further derivatization, enabling the construction of diverse molecular architectures through transformations such as oxidation, esterification, alkylation, or conversion to electrophilic groups for nucleophilic substitution [6] [10]. Unlike pre-functionalized derivatives, the hydroxymethyl group allows controlled, stepwise modification, facilitating structure-activity relationship (SAR) exploration without complex protecting group strategies [4] [6].
Physicochemically, the hydroxymethyl group enhances aqueous solubility compared to unsubstituted or alkyl-substituted 7-azaindoles due to its hydrogen-bonding capacity. This property is crucial for improving bioavailability in drug candidates. Additionally, the group participates in specific interactions with biological targets, potentially forming hydrogen bonds with amino acid residues in enzyme binding pockets or serving as a linker to access auxiliary hydrophobic regions [3] [10]. The electron-donating nature of the hydroxymethyl group also subtly modulates the electron density of the azaindole ring system, potentially influencing binding affinity and selectivity profiles [6] [7].
4-Hydroxymethyl-7-azaindole emerged as a key intermediate in kinase inhibitor development following the validation of the 7-azaindole scaffold in the late 2000s. Its synthesis was first reported through the reduction of ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate, establishing a scalable route to this functionalized heterocycle [2] [4]. The compound's significance grew rapidly with the discovery that C-4 substituted 7-azaindoles exhibited potent kinase inhibitory activity, particularly when bearing groups capable of extending into specific binding pockets adjacent to the ATP site [3] [8].
Table 2: Commercial Availability and Pricing of 4-Hydroxymethyl-7-azaindole
Supplier | Catalog Number | Purity | Quantity | Price (USD) |
---|---|---|---|---|
TRC | A421350 | N/A | 10 mg | $45 |
Matrix Scientific | 122915 | 95+% | 1 g | $1073 |
AK Scientific | 5911AC | N/A | 1 g | $1498 |
ACHEMBLOCK | L18446 | 97% | 250 mg | $243 |
aablocks | AA0036Q7 | 95% | 250 mg | $282 |
Source: [2]
Research interest intensified with reports of 7-azaindole-coumaranone hybrids, where 4-hydroxymethyl-7-azaindole served as a precursor for conjugating the azaindole moiety with secondary pharmacophores. These hybrids demonstrated potent inhibition against kinases like CDK9, Haspin, mTOR, PI3K, and PIM1, with activities reaching nanomolar ranges (e.g., IC₅₀ = 14 nM for Haspin) [3] [5]. The hydroxymethyl group's role in these hybrids was pivotal, either serving as a direct linker or being further functionalized to optimize binding interactions. The compound transitioned from a synthetic curiosity to a strategic building block in medicinal chemistry, evidenced by its commercial availability from multiple specialized suppliers at premium prices (Table 2), reflecting its value in high-value drug discovery applications [2] [3].
X-ray crystallography studies later revealed diverse binding modes of 7-azaindoles in kinases, including "normal," "flipped," and "non-hinge" orientations, with the hydroxymethyl substituent positioned to access variable binding pockets depending on the kinase's active site architecture [8]. This adaptability, combined with synthetic accessibility, cemented 4-hydroxymethyl-7-azaindole's status as a versatile warhead in kinase inhibitor design, particularly for cancer therapeutics where multi-kinase inhibition is increasingly pursued to overcome resistance mechanisms [3] [7] [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7